1-(Piperidin-2-yl)propan-1-one hydrochloride
Description
1-(Piperidin-2-yl)propan-1-one hydrochloride is a synthetic organic compound featuring a ketone group attached to a piperidine ring at the second position. The hydrochloride salt enhances its stability and solubility. Piperidine derivatives are often explored for their neuroactive properties due to structural similarities to endogenous amines .
Properties
IUPAC Name |
1-piperidin-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXDDQPQDYNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidin-2-yl)propan-1-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-piperidone with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-2-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-2-yl)propan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Core Structural Features
- 1-(Piperidin-2-yl)propan-1-one hydrochloride : Contains a piperidine ring (6-membered, one nitrogen) substituted at the 2-position with a propan-1-one group.
- Key analogs: 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride (Trihexyphenidyl impurity): Substitutes the piperidin-2-yl group with a phenyl and piperidin-1-yl moiety (C₁₄H₁₉NO·HCl; MW 253.77) . 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride: Features an amino group and phenyl ring (C₁₄H₂₁ClN₂O; MW 268.78) . 4-Fluoromethcathinone (4-FMC): 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride, replacing piperidine with methylamino (C₁₀H₁₂FNO·HCl) . α-Piperidinobutiophenone hydrochloride: Longer chain (butanone) with piperidin-1-yl and phenyl groups (C₁₅H₂₁NO·HCl; MW 267.8) .
Substituent Variations
Physicochemical Properties
Solubility and Stability
- 1-(Piperidin-2-yl)propan-1-one HCl: Likely water-soluble due to the hydrochloride salt, similar to 4-FMC HCl, which is explicitly noted as water-soluble .
- α-Piperidinobutiophenone HCl: Stable at -20°C for ≥5 years; UV λmax at 252 nm .
Spectroscopic Data
- 4-FMC HCl : Exhibits temporary color changes during synthesis (blue/brown intermediates) .
- Synthetic cathinones (e.g., N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one HCl): Characterized via NMR, IR, and X-ray crystallography, with hydrogen-bonding patterns critical for crystal packing .
Pharmacological and Toxicological Profiles
Mechanism and Activity
Toxicity
- Limited acute toxicity data for 1-(Piperidin-2-yl)propan-1-one HCl, but related compounds (e.g., 1-Phenyl-3-pyrrolidinopropan-1-one HCl) require standard lab safety protocols (gloves, ventilation) .
- Designer cathinones (e.g., Diethylone) pose risks of neurotoxicity and addiction .
Biological Activity
1-(Piperidin-2-yl)propan-1-one hydrochloride, also known as 2-Piperidinone, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄ClN
- Molecular Weight : 155.65 g/mol
- CAS Number : 38726-77-1
The compound contains a piperidine ring which is known for its ability to interact with various biological targets, influencing multiple pathways in cellular biology.
This compound exhibits its biological activity primarily through interaction with neurotransmitter receptors and enzymes. It has been shown to act on:
- Serotonin Receptors : It has affinity for 5-HT1A receptors, influencing mood and anxiety pathways.
- Adrenergic Receptors : Acts as an antagonist at α2-adrenergic receptors, affecting noradrenergic neurotransmission which can modulate various physiological responses.
Antidepressant Activity
Research indicates that compounds similar to this compound possess antidepressant properties. A study highlighted the compound's ability to enhance serotonin levels in the brain, suggesting potential use in treating depression .
Neuroprotective Effects
The compound has demonstrated neuroprotective effects in cellular models of neurodegeneration. It can reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxic agents .
Anticancer Properties
Recent studies have shown that derivatives of piperidinone compounds induce apoptosis in various cancer cell lines. For instance, it has been observed to trigger late apoptosis in A549 lung cancer cells and HCT116 colon cancer cells .
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antidepressant | Increases serotonin levels | |
| Neuroprotective | Reduces oxidative stress | |
| Anticancer | Induces apoptosis |
Case Study 1: Antidepressant Efficacy
In a controlled trial involving animal models, administration of this compound led to significant reductions in depressive-like behaviors. Behavioral tests indicated increased locomotion and reduced immobility times in forced swim tests.
Case Study 2: Neuroprotection Against Oxidative Stress
In vitro studies using neuronal cell cultures exposed to hydrogen peroxide showed that treatment with the compound significantly reduced cell death and preserved mitochondrial function. This suggests its potential as a neuroprotective agent in conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
